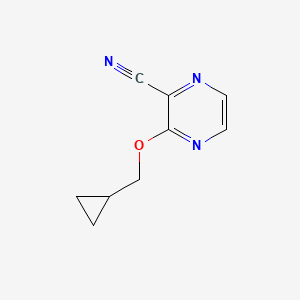

3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-(cyclopropylmethoxy)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-8-9(12-4-3-11-8)13-6-7-1-2-7/h3-4,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYCRCKJCQWWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=CN=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with cyclopropylmethanol under specific conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine: In medicinal chemistry, 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used. For example, in antimicrobial studies, it may inhibit the growth of bacteria by interfering with essential metabolic processes .

Comparison with Similar Compounds

3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile can be compared with other pyrazine derivatives such as:

3-Methoxypyrazine-2-carbonitrile: Similar in structure but lacks the cyclopropyl group, which may affect its reactivity and biological activity.

3-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid:

3-(Cyclopropylmethoxy)pyrazine-2-amine: The presence of an amine group instead of a carbonitrile can significantly alter its reactivity and interactions with biological targets.

The uniqueness of 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile is characterized by a pyrazine ring substituted with a cyclopropylmethoxy group and a carbonitrile functional group. Its unique structure allows for specific interactions with biological targets, which are crucial for its pharmacological effects.

Biological Activity

Research indicates that 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains. Studies suggest that it may interfere with essential metabolic processes in bacteria, leading to growth inhibition.

- Antiviral Properties : There is ongoing research into the antiviral effects of this compound, particularly its ability to modulate viral replication mechanisms.

- Antitumor Effects : Preliminary studies have indicated that compounds related to pyrazines can exhibit cytotoxic effects against cancer cell lines. While specific data on 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile is limited, its structural relatives have demonstrated significant antitumor activity .

The mechanism by which 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile exerts its effects involves binding to specific enzymes or receptors, thereby modulating their activity. The carbonitrile group may enhance interactions through hydrogen bonding or electrostatic interactions, while the cyclopropylmethoxy moiety contributes to the overall binding affinity and specificity .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile:

- Antimicrobial Studies : A study demonstrated that pyrazine derivatives could inhibit bacterial growth effectively. The mechanism involved interference with bacterial metabolic pathways, suggesting that 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile might share similar properties.

- Antitumor Activity : In vitro tests on related pyrazine compounds have shown promising results against various cancer cell lines, including L1210 (murine leukemia cells) and HeLa (human cervix carcinoma). These studies revealed IC50 values indicating effective cytotoxicity at low concentrations .

- Pharmacokinetics : As a small molecule, 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile is expected to have good bioavailability and the ability to cross biological membranes efficiently, enhancing its potential therapeutic applications .

Comparative Data Table

The following table summarizes key findings related to the biological activities of 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile compared to other pyrazine derivatives:

| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile | Antimicrobial, Antiviral | Not yet established | Enzyme/receptor modulation |

| 5-Chloropyrazinamide | Antimycobacterial | 12 ± 1 | Inhibition of mycobacterial metabolism |

| Pyrazole Derivative A | Antitumor | 9.6 ± 0.7 | Inhibition of cancer cell proliferation |

| Pyrazole Derivative B | Anti-inflammatory | 41 ± 3 | Modulation of inflammatory pathways |

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile?

- Methodological Answer : The synthesis involves nucleophilic substitution reactions, typically starting with a halogenated pyrazine precursor (e.g., 3-bromopyrazine-2-carbonitrile) and cyclopropylmethanol under basic conditions. Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Bases like potassium carbonate or sodium hydride facilitate deprotonation of the alcohol .

- Temperature Control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

Purification methods such as column chromatography or recrystallization ensure high purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure and purity of 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclopropylmethoxy integration .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]) and fragments corresponding to the nitrile and cyclopropyl groups .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water gradients .

Q. How does the electronic nature of the cyclopropylmethoxy group influence the reactivity of 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile?

- Methodological Answer : The cyclopropylmethoxy group is electron-donating due to the oxygen lone pairs, activating the pyrazine ring for electrophilic substitution at positions 5 and 6. This can be quantified via Hammett substituent constants (σ values) or computational modeling (e.g., DFT calculations) to predict regioselectivity in further functionalization .

Advanced Research Questions

Q. What experimental strategies are recommended for elucidating the kinase inhibition mechanism of 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile?

- Methodological Answer :

- Enzymatic Assays : Measure IC values against recombinant kinases (e.g., EGFR, ALK) using ADP-Glo™ or fluorescence polarization assays. Include ATP concentration gradients to assess competitive inhibition .

- X-ray Crystallography : Co-crystallize the compound with target kinases to resolve binding modes in the ATP-binding pocket .

- Cellular Profiling : Validate activity in cancer cell lines (e.g., HCT-116, A549) with Western blotting for phosphorylated kinase substrates .

Q. How can researchers resolve discrepancies in reported biological activity data for 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile across different studies?

- Methodological Answer : Discrepancies may arise from:

- Cellular Context : Differences in cell line genetic backgrounds (e.g., mutations in kinase pathways) .

- Compound Purity : Impurities >5% can skew results; re-evaluate via HPLC-MS .

- Assay Conditions : Standardize ATP concentrations (e.g., 1 mM for kinase assays) and incubation times .

Meta-analysis of raw data using tools like PRISM or machine learning models can identify confounding variables .

Q. What computational approaches are recommended for predicting the binding interactions of 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile with kinase targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses, focusing on hydrogen bonds between the nitrile group and kinase hinge regions .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and entropy contributions .

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs to guide SAR studies .

Q. How can researchers address challenges in scaling up the synthesis of 3-(Cyclopropylmethoxy)pyrazine-2-carbonitrile for preclinical studies?

- Methodological Answer :

- Flow Chemistry : Optimize continuous flow systems to improve heat transfer and reduce side reactions in cyclopropane ring formation .

- Design of Experiments (DoE) : Use Taguchi methods to test variables (e.g., solvent ratio, catalyst loading) and maximize yield .

- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.